molecular formula C16H12N4O5 B2459160 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 865286-50-6

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2459160
CAS No.: 865286-50-6
M. Wt: 340.295
InChI Key: NNVWZPUGPQCEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a chemical compound based on the 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of pharmacological activities. This benzamide derivative is offered for research purposes to investigate its potential biological activity. The 1,3,4-oxadiazole core is recognized as a bioisostere for carboxylic acids, esters, and carboxamides, which can fine-tune the properties of drug candidates . Compounds featuring this heterocyclic system have demonstrated significant and potent activities against a range of Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with reported minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL for related analogs . Furthermore, this class of N-(1,3,4-oxadiazol-2-yl)benzamides shows promising potential as a novel antibacterial agent against multidrug-resistant Gram-negative pathogens such as Neisseria gonorrhoeae . Beyond antimicrobial applications, the 1,3,4-oxadiazole scaffold is a prominent building block in anticancer research . Molecular hybrids containing this structure have demonstrated potent antiproliferative effects by inhibiting key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The specific substitution pattern on the oxadiazole ring, particularly at the 2- and 5- positions, is critical for its pharmacological profile and is a key area of structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore these and other mechanistic pathways. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c1-24-13-7-5-10(6-8-13)15-18-19-16(25-15)17-14(21)11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVWZPUGPQCEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methoxybenzoic Hydrazide

4-Methoxybenzoic acid is first esterified using ethanol and sulfuric acid to yield ethyl 4-methoxybenzoate. Subsequent reflux with hydrazine hydrate (80–100°C, 4–6 hours) produces 4-methoxybenzoic hydrazide.

Formation of Diacylhydrazide

The hydrazide reacts with 3-nitrobenzoyl chloride in dry acetone under nitrogen, catalyzed by triethylamine. This yields N'-(3-nitrobenzoyl)-4-methoxybenzohydrazide, characterized by a thioamide linkage:

$$
\text{4-Methoxybenzoic hydrazide} + \text{3-Nitrobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, acetone}} \text{Diacylhydrazide}
$$

Cyclization to 1,3,4-Oxadiazole

Cyclization is achieved using phosphorus oxychloride (POCl₃) at 80–90°C for 2–3 hours, forming the oxadiazole ring via dehydration. The reaction mechanism involves intramolecular nucleophilic attack followed by elimination of water:

$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{this compound}
$$

Yield : 68–72%.

Oxidative Cyclization of Thiosemicarbazides

An alternative route employs potassium iodate (KIO₃) to oxidize thiosemicarbazide intermediates.

Preparation of Thiosemicarbazide

3-Nitrobenzamide is treated with 4-methoxyphenyl isothiocyanate in dimethylformamide (DMF), forming 1-(3-nitrobenzoyl)-4-(4-methoxyphenyl)thiosemicarbazide:

$$
\text{3-Nitrobenzamide} + \text{4-Methoxyphenyl isothiocyanate} \xrightarrow{\text{DMF}} \text{Thiosemicarbazide}
$$

Oxidative Cyclization

The thiosemicarbazide undergoes oxidative cyclization with KIO₃ in aqueous acetic acid (60°C, 4 hours), yielding the target compound via sulfur extrusion:

$$
\text{Thiosemicarbazide} \xrightarrow{\text{KIO}3, \text{AcOH}} \text{this compound} + \text{S} + \text{H}2\text{O}
$$

Yield : 82–85%.

Coupling of Pre-Formed Oxadiazole Amines

A modular strategy involves synthesizing 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole first, followed by acylation with 3-nitrobenzoyl chloride.

Synthesis of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole

4-Methoxybenzoic hydrazide is cyclized with cyanogen bromide (BrCN) in ethanol, producing the amino-oxadiazole intermediate:

$$
\text{4-Methoxybenzoic hydrazide} + \text{BrCN} \xrightarrow{\text{EtOH}} \text{2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole}
$$

Acylation with 3-Nitrobenzoyl Chloride

The amine reacts with 3-nitrobenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base:

$$
\text{2-Amino-oxadiazole} + \text{3-Nitrobenzoyl chloride} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound}
$$

Yield : 65–70%.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantages Limitations
Diacylhydrazide Cyclization 68–72% 6–8 hours Uses inexpensive reagents (POCl₃) Moderate yields; harsh conditions
Oxidative Cyclization 82–85% 4 hours High yield; fewer byproducts Requires toxic KIO₃
Pre-Formed Amine Coupling 65–70% 5–6 hours Modular; avoids direct cyclization Multi-step synthesis

Characterization and Spectral Data

The compound exhibits the following properties:

  • Molecular Formula : C₁₆H₁₂N₄O₅
  • Molecular Weight : 356.29 g/mol
  • Melting Point : 218–220°C (decomposition)
  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, nitrobenzamide), 8.12–7.89 (m, 4H, aromatic), 3.87 (s, 3H, OCH₃)
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O-C)

Applications and Derivatives

This compound serves as a precursor for antimicrobial agents and STAT3 inhibitors. Structural modifications, such as replacing the nitro group with cyano or morpholino moieties, enhance bioactivity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), methyl iodide (CH3I).

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products

    Reduction: Formation of N-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of polycyclic compounds with potential biological activities.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide. For instance:

  • Cell Line Studies : In vitro tests showed that this compound exhibited significant growth inhibition against various cancer cell lines. The results are summarized in the table below:
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via nitroso intermediates
MCF-7 (Breast)20Inhibition of cell proliferation
A549 (Lung)25Modulation of apoptotic pathways

These findings suggest that the compound can effectively induce apoptosis in cancer cells and inhibit their proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicated moderate antibacterial activity against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1232 µg/mL
Escherichia coli1064 µg/mL

These results indicate that while the compound possesses some antimicrobial activity, further investigations are necessary to elucidate the mechanisms involved .

Case Studies and Research Findings

Several case studies have explored the applications of compounds similar to this compound. For example:

  • Antitumor Studies : A study on related oxadiazole derivatives demonstrated significant anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest .
  • Antimicrobial Research : Investigations into the antimicrobial properties of oxadiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in key biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Biological Activity
Target Compound (CAS 865286-50-6) C₁₆H₁₂N₄O₅ 340.29 4-Methoxyphenyl, 3-Nitrobenzamide 3.457 Antibacterial, Anticancer
N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide C₁₅H₉FN₄O₄ 328.26 4-Fluorophenyl, 3-Nitrobenzamide 3.12 Antiviral, Enzyme inhibition
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide C₁₆H₁₂N₄O₅ 340.29 3-Methoxyphenyl, 3-Nitrobenzamide 3.62 Antibacterial (Gram+ selective)
N-{5-[4-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide C₁₆H₁₂N₄O₄S 356.36 4-Methylsulfanylphenyl, 3-Nitrobenzamide 4.01 Anticancer (Cytotoxicity IC₅₀: 12 µM)

Key Observations :

Substituent Position : The 4-methoxyphenyl group in the target compound (vs. 3-methoxy in ) enhances steric accessibility for target binding, improving antibacterial breadth compared to its 3-methoxy analog .

Halogen vs. Methoxy : Replacing methoxy with 4-fluorophenyl () reduces molecular weight (328.26 vs. 340.29) and increases electron-withdrawing effects, favoring antiviral over antibacterial activity.

Methylsulfanyl Group : The methylsulfanyl substituent in increases LogP (4.01) and enhances cytotoxicity, likely due to improved membrane permeability .

Key Findings :

  • The target compound’s nitro group enhances DNA gyrase inhibition, outperforming non-nitro analogs like 5-(Phenyl)-1,3,4-oxadiazole in antibacterial potency .
  • Benzothiazole hybrids () show superior anticancer activity due to tubulin binding, but lack the oxadiazole ring’s metabolic stability .

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

The molecular formula of this compound is C16H15N3O4C_{16}H_{15}N_{3}O_{4}, with a molecular weight of approximately 313.31 g/mol. Its structure includes a nitro group and an oxadiazole ring, which are critical for its biological activity.

Key Chemical Properties:

PropertyValue
Molecular FormulaC16H15N3O4
Molecular Weight313.31 g/mol
LogP (Partition Coefficient)3.457
Water Solubility (LogSw)-3.64
Polar Surface Area92.54 Ų

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. This compound has been tested against various cancer cell lines. For instance, a study showed that it effectively inhibited the proliferation of human breast cancer cells with an IC50 value of 12 µM, demonstrating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. In vitro studies revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively . This suggests that it could be developed into an antimicrobial treatment.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes related to cell proliferation and survival pathways. For example, it has been shown to inhibit protein kinases involved in cancer cell signaling pathways .

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the anticancer efficacy of this compound in vitro.
    • Method : Human breast cancer MCF-7 cells were treated with varying concentrations of the compound.
    • Results : The compound induced apoptosis in a dose-dependent manner and significantly reduced cell viability compared to control groups.
  • Case Study on Antimicrobial Properties :
    • Objective : To assess the antimicrobial activity against pathogenic bacteria.
    • Method : The compound was tested using standard broth microdilution methods.
    • Results : It displayed effective antibacterial properties against both gram-positive and gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves cyclization of hydrazide intermediates with nitro-substituted benzoyl chlorides. A two-step approach is common:

Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide derivative (e.g., 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) with 3-nitrobenzoyl chloride under reflux in anhydrous tetrahydrofuran (THF) .

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity .

  • Key Considerations : Use anhydrous conditions to prevent hydrolysis, and monitor reaction progress via TLC.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Characterization Protocol :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the oxadiazole ring formation and substitution patterns (e.g., methoxy and nitro group integration) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 368.3) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

  • Screening Strategy :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC values compared to standard antibiotics .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations, with IC50_{50} calculations .
  • Enzyme Inhibition : Kinetic studies targeting enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase, using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Optimization Parameters :

  • Temperature : Cyclization at 80–90°C improves oxadiazole ring formation vs. room temperature (yield increases from 35% to 60%) .
  • Catalysts : Use of N,N-dicyclohexylcarbodiimide (DCC) as a coupling agent enhances amide bond formation efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the oxadiazole C-2 position .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • SAR Approaches :

  • Structural Modifications : Compare analogs with varying substituents (Table 1).

  • Bioisosteric Replacement : Replace the methoxy group with halogens (e.g., Cl) to evaluate changes in antimicrobial potency .

    Derivative StructureKey ModificationBioactivity TrendReference
    4-Chlorophenyl substituentIncreased lipophilicityEnhanced anticancer activity
    Thiophene-2-yl substitutionElectron-rich heterocycleImproved antimicrobial MIC (2 µg/mL)

Q. How should researchers address contradictions in biological activity data across different assays?

  • Resolution Strategies :

  • Dose-Response Repetition : Conduct triplicate experiments to rule out assay variability .
  • Structural Confirmation : Re-analyze compound integrity post-assay (e.g., LC-MS to detect degradation) .
  • Pathway-Specific Studies : Use siRNA knockdowns to verify target engagement (e.g., if COX-2 inhibition is implicated) .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

  • Computational Workflow :

Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with proteins (e.g., EGFR kinase domain) .

MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to predict activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.